

Application Notes and Protocols for Intramolecular Rhodium-Catalyzed C-H Insertion Reactions

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Compound of Interest

Compound Name: Carbanide;rhodium(2+)

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting intramolecular rhodium-catalyzed C-H insertion reactions. This powerful synthetic methodology enables the formation of new carbon-carbon and carbon-nitrogen bonds, facilitating the construction of complex cyclic molecules from readily available starting materials. The protocols outlined below are intended to serve as a guide for researchers in organic synthesis and drug development.

Introduction

Intramolecular C-H insertion reactions catalyzed by rhodium complexes represent a highly efficient and atom-economical strategy for the synthesis of carbocyclic and heterocyclic ring systems.^{[1][2]} These reactions proceed via the generation of highly reactive rhodium-carbenoid or -nitrenoid intermediates from precursors such as α -diazo carbonyl compounds or sulfamate esters, respectively.^{[1][3]} The subsequent intramolecular insertion into a C-H bond allows for the regioselective and stereoselective formation of five- or six-membered rings, which are prevalent structural motifs in natural products and pharmaceutical agents.^{[2][4]} The choice of rhodium catalyst and its ligand sphere is crucial for controlling the efficiency and selectivity of the transformation.^{[2][3]}

Data Presentation: Quantitative Analysis of Reaction Parameters

The following tables summarize the quantitative data from key studies on intramolecular rhodium-catalyzed C-H insertion reactions, providing a comparative overview of the effects of catalyst, solvent, and substrate on reaction outcomes.

Rhodium-Catalyzed Intramolecular C-H Insertion of α -Aryl- α -diazo Ketones

This reaction is a powerful method for the synthesis of α -aryl cyclopentanones. The efficiency of the reaction is influenced by the rhodium catalyst, solvent, and electronic properties of the aryl substituent.^{[1][2]}

Entry	Rhodium Catalyst	Solvent	Substrate (Ar)	Yield (%)	Reference
1	Rh ₂ (OAc) ₄	Toluene	4-Bromophenyl	55	[1]
2	Rh ₂ (pfb) ₄	Toluene	4-Bromophenyl	45	[1]
3	Rh ₂ (OAc) ₄	Dichloromethane	4-Bromophenyl	41	[1]
4	Rh ₂ (pttl) ₄	Toluene	4-Bromophenyl	61	[1]
5	Rh ₂ (pttl) ₄	Toluene	4-Methylphenyl	42	[1]
6	Rh ₂ (pttl) ₄	Toluene	3-Methoxyphenyl	58	[1]

pfb = perfluorobutyrate; pttl = phthaloyl-tert-leucinate

Rhodium-Catalyzed Intramolecular C-H Amination of Sulfamate Esters

The intramolecular amination of C-H bonds using sulfamate esters provides a direct route to cyclic sulfamidates, which are versatile intermediates for the synthesis of amines and their derivatives. The choice of catalyst can significantly impact the enantioselectivity of the reaction. [\[3\]](#)[\[5\]](#)

Entry	Rhodium Catalyst	Substrate	Yield (%)	ee (%)	Reference
1	Rh ₂ (OAc) ₄	3-Phenylpropyl sulfamate	85	-	[3]
2	Rh ₂ (esp) ₂	3-Phenylpropyl sulfamate	>95	-	[3]
3	Rh ₂ (S-nap) ₄	3-(4-Bromophenyl)propylsulfamate	80	92	[5]
4	Rh ₂ (S-nap) ₄	3-(4-Methoxyphenyl)propylsulfamate	75	88	[5]
5	Rh ₂ (S-nap) ₄	3-(Naphthalen-2-yl)propylsulfamate	82	94	[5]
6	Rh ₂ (S-TFPTTL) ₄	3-Phenylpropyl sulfamate	78	48	[6]

esp = $\alpha,\alpha,\alpha',\alpha'$ -tetramethyl-1,3-benzenedipropionic acid; S-nap = N-naphthoyl-L-prolinate; S-TFPTTL = N-tetrafluorophthaloyl-(S)-tert-leucinate

Experimental Protocols

The following are detailed protocols for representative intramolecular rhodium-catalyzed C-H insertion reactions.

Protocol 1: Synthesis of α -Aryl Cyclopentanones via C-H Insertion of α -Aryl- α -diazo Ketones

This protocol is adapted from the work of Taber and Tian for the synthesis of 2-(4-Bromophenyl)-3-pentylcyclopentanone.^[1]

Materials:

- α -(4-Bromophenyl)- α -diazo-2-heptanone
- Dirhodium(II) tetrakis(N-phthaloyl-tert-leucinate) [Rh₂(pttl)₄]
- Toluene, anhydrous
- 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
- Silica gel for column chromatography
- Standard laboratory glassware and stirring equipment

Procedure:

- Dissolve Rh₂(pttl)₄ (4.2 mg, 0.003 mmol, 1 mol%) in 2.0 mL of anhydrous toluene in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen) at room temperature.
- Prepare a solution of α -(4-bromophenyl)- α -diazo-2-heptanone (100 mg, 0.30 mmol) in 0.8 mL of anhydrous toluene.
- Add the solution of the diazo ketone dropwise to the catalyst solution over a period of 2 minutes with vigorous stirring.

- Continue stirring the reaction mixture at room temperature for an additional 10 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC).
- Upon completion of the reaction (disappearance of the diazo compound), add one drop of DBU to the reaction mixture.
- Concentrate the reaction mixture under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired α -aryl cyclopentanone.

Protocol 2: Intramolecular C-H Amination of a Sulfamate Ester

This protocol describes a general procedure for the rhodium-catalyzed intramolecular C-H amination of a sulfamate ester to form a cyclic sulfamidate, based on the work of Du Bois and coworkers.[3]

Materials:

- 3-Arylpropylsulfamate ester
- Dirhodium(II) catalyst (e.g., $\text{Rh}_2(\text{OAc})_4$ or $\text{Rh}_2(\text{esp})_2$)
- Iodosylbenzene diacetate [$\text{PhI}(\text{OAc})_2$] or Iodosobenzene [PhIO]
- Magnesium oxide (MgO)
- Dichloromethane (CH_2Cl_2), anhydrous
- Standard laboratory glassware and stirring equipment

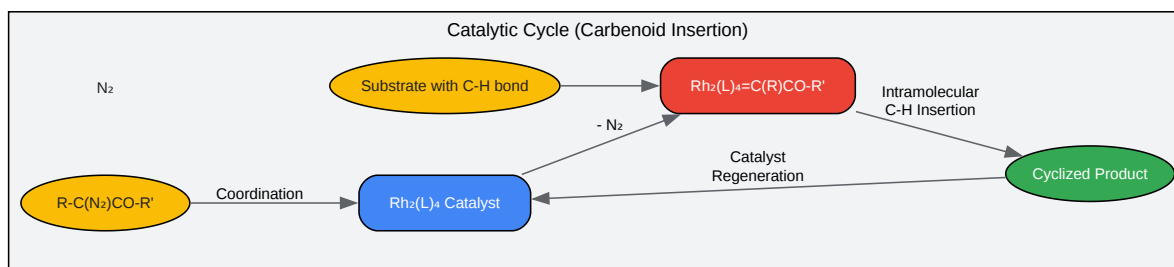
Procedure:

- To a solution of the 3-arylpropylsulfamate ester (1.0 equiv) and magnesium oxide (2.0-3.0 equiv) in anhydrous dichloromethane, add the dirhodium(II) catalyst (1-5 mol%).
- Stir the resulting suspension at room temperature.

- Add the oxidant, $\text{PhI}(\text{OAc})_2$ (1.1-1.5 equiv) or PhIO (1.1-1.5 equiv), portion-wise over a period of time.
- Monitor the reaction by TLC until the starting material is consumed.
- Upon completion, filter the reaction mixture through a pad of celite to remove insoluble solids.
- Wash the celite pad with dichloromethane.
- Concentrate the filtrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to yield the corresponding cyclic sulfamidate.

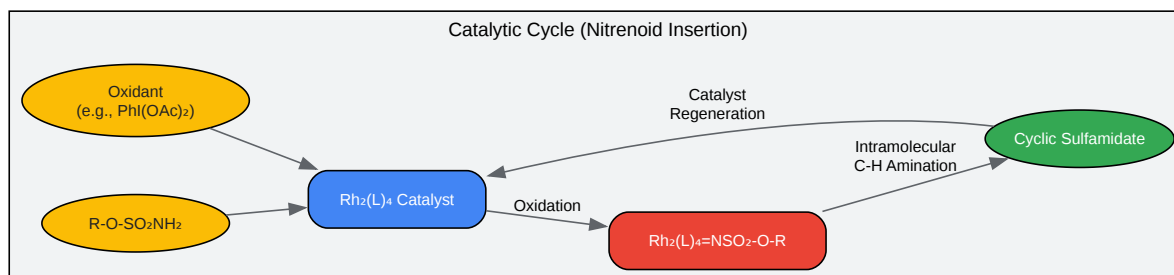
Visualizations

The following diagrams illustrate the key mechanistic pathways and a general experimental workflow for intramolecular rhodium-catalyzed C-H insertion reactions.



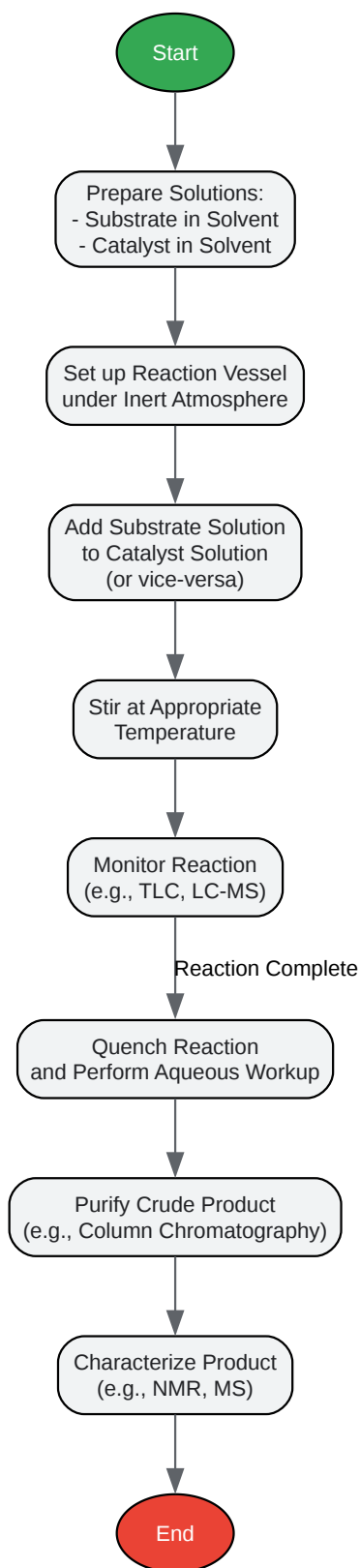
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Caption: Catalytic cycle for rhodium-catalyzed carbenoid C-H insertion.



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Caption: Catalytic cycle for rhodium-catalyzed nitrenoid C-H amination.



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Caption: General experimental workflow for C-H insertion reactions.

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